N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The compound also contains a tetrahydroquinoline group, which is a common structure in many biologically active compounds.
Chemical Reactions Analysis
Sulfonamides, such as this compound, can participate in a variety of reactions. They can act as bases, forming sulfonate salts, or as nucleophiles in substitution reactions .Physical and Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely be solid at room temperature, with a relatively high melting point. It’s likely to be soluble in polar solvents due to the presence of several polar functional groups .Scientific Research Applications
Antimicrobial Activity and Molecular Docking Study
Another study explored the synthesis of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, showcasing their antimicrobial potency. These compounds exhibited good to potent antimicrobial activity against several bacterial strains and fungi, with sulfonamide derivatives showing notable antifungal properties. Molecular docking studies suggested a strong affinity and orientation of these compounds at the active enzyme site, indicating their potential as antimicrobial agents (Janakiramudu et al., 2017).
Diuretic and Antihypertensive Agents
The pharmacological exploration of quinazoline derivatives as diuretic and antihypertensive agents revealed that specific sulfonamide derivatives synthesized from substituted anthranilic acids derived amino quinazolines showed significant activity. One compound, in particular, stood out for its potent effects, highlighting the therapeutic potential of these molecules in treating hypertension and as diuretic agents (Rahman et al., 2014).
Computational Study of Sulfonamide Molecules
A computational study on newly synthesized sulfonamide molecules, including their structural and electronic properties, revealed insights into their reactivity and interaction with proteins. This study demonstrated the versatility of sulfonamide derivatives in engaging with biological targets, providing a foundation for further drug design and discovery efforts (Murthy et al., 2018).
Intramolecular Substitution for Fluorinated Derivatives
Research into the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution of sulfonamide nitrogens for vinylic fluorines demonstrated the chemical versatility of sulfonamide-containing compounds. This process yields fluorinated derivatives with potential pharmacological applications, showcasing the broad utility of sulfonamide groups in organic synthesis (Ichikawa et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O6S2/c22-16-7-10-18(11-8-16)33(30,31)24-13-3-4-15-14-17(9-12-19(15)24)23-32(28,29)21-6-2-1-5-20(21)25(26)27/h1-2,5-12,14,23H,3-4,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFMLDUGGHHSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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